molecular formula C12H15BrO3 B13677905 Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate

Cat. No.: B13677905
M. Wt: 287.15 g/mol
InChI Key: LRFWGBBQNDDNAJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate (CAS: 2734774-98-0) is a β-hydroxy ester featuring a brominated aromatic ring with a methyl substituent at the 5-position. Its molecular formula is C₁₂H₁₅BrO₃, with a molecular weight of 287.15 g/mol (calculated from structural analogs, e.g., ). The compound’s structure comprises a central hydroxypropanoate backbone esterified to an ethyl group, with a 2-bromo-5-methylphenyl moiety at the β-position. This substitution pattern confers unique steric and electronic properties, influencing reactivity, solubility, and applications in synthetic chemistry, particularly in asymmetric catalysis and pharmaceutical intermediates .

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-6-8(2)4-5-10(9)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

LRFWGBBQNDDNAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)C)Br)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the functionalization of a 2-bromo-5-methylphenyl derivative with a hydroxypropanoate moiety. This can be achieved through a sequence of bromination, esterification, and hydroxypropanoate introduction steps. The key challenge is selective bromination at the ortho position relative to the methyl group and subsequent coupling with the hydroxypropanoate unit.

Bromination of 2-methylphenyl Derivatives

Selective bromination of 2-methylphenyl compounds to afford 2-bromo-5-methylphenyl intermediates is commonly performed using brominating agents under controlled temperature and solvent conditions. For example, photocatalytic bromination in aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) has been reported to achieve regioselective bromination at low temperatures with high yields.

Introduction of the Hydroxypropanoate Group

The hydroxypropanoate moiety is introduced via nucleophilic substitution or esterification reactions. One approach involves the reaction of the brominated aromatic compound with ethyl 3-hydroxypropanoate or its derivatives under basic or catalytic conditions. The reaction proceeds through the formation of a carbon-carbon bond linking the aromatic ring to the hydroxypropanoate chain.

Specific Method from Literature

A related compound, methyl 2-bromo-3-hydroxypropanoate, has been synthesized with high yield (65-87%) by reacting 2-bromo-3-hydroxypropionic acid with methanol in the presence of catalytic hydrogen bromide at 65°C for 21 hours under inert atmosphere. The product was purified by silica gel chromatography. Although this example is for a methyl ester, similar conditions can be adapted for ethyl esters.

Example Synthesis Procedure (Adapted)

  • Step 1: Bromination
    2-bromo-5-methylphenol or 2-methylphenol is subjected to bromination using bromic acid and potassium bromide in water at low temperature (-10 to 20°C), followed by oxidation at 65°C for 48 hours to achieve selective bromination at the 2-position.

  • Step 2: Esterification and Hydroxypropanoate Introduction
    The brominated intermediate is reacted with ethyl 3-hydroxypropanoate under acidic or basic catalysis. Purification is achieved by column chromatography using solvents such as dichloromethane and ethyl ether mixtures.

  • Step 3: Purification and Characterization
    The final compound is purified by silica gel chromatography with solvent systems such as hexanes/ethyl acetate or dichloromethane/ethyl ether. Characterization includes NMR (1H and 13C), HPLC, and LC-MS to confirm structure and purity.

Data Table Summarizing Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Bromination Bromic acid, potassium bromide, sodium nitrite in water at -10 to 20°C, then 65°C for 48 h 65 Selective bromination of 2-methylphenyl intermediate
Esterification Reaction with ethyl 3-hydroxypropanoate, acidic/basic catalyst, room temperature to 65°C 68-87 Adapted from methyl ester synthesis conditions
Purification Silica gel chromatography using CH2Cl2/ethyl ether or hexanes/ethyl acetate N/A Purity confirmed by NMR, HPLC, LC-MS

Research Outcomes and Characterization

  • NMR Data:
    For methyl 2-bromo-3-hydroxypropanoate, 1H NMR signals include a broad singlet for OH at 2.70 ppm, methyl ester at 3.81 ppm, and methylene protons adjacent to bromine at 4.35 ppm. Similar chemical shifts are expected for ethyl esters with additional ethyl group signals.

  • Purity and Yield:
    Yields of 65-87% have been reported for related bromohydroxypropanoate esters under optimized conditions. Purification by column chromatography yields clear liquids or solids with high purity (>90% by LC).

  • Reaction Monitoring: Thin-layer chromatography (TLC) and 19F-NMR (when fluorinated analogs are used) are employed to monitor reaction progress and confirm completion.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Site

The electron-deficient bromine substituent on the 2-bromo-5-methylphenyl ring undergoes NAS with amines or oxygen nucleophiles under catalytic conditions.

Reaction ConditionsReagents/CatalystsProductYieldReference
60°C in DMFSodium methanesulfinate, K₂CO₃Sulfone-substituted derivative~50%*
Pd(OAc)₂ (5 mol%), XPhos ligandArylboronic acid, K₃PO₄Suzuki-coupled biaryl productN/A†

*Yield extrapolated from analogous brominated aryl ether reactions in .
†Palladium-mediated couplings are plausible but require experimental verification.

Hydroxyl Group Functionalization

The β-hydroxy ester moiety participates in oxidation, acylation, or fluorination reactions.

Reaction TypeConditionsReagentsProductNotes
Oxidation0°C in THFDess-Martin periodinane3-(2-Bromo-5-methylphenyl)-3-oxopropanoateKetone formation
FluorinationRT, DBU/PBSFPerfluorobutane sulfonyl fluorideTrifluorinated propanoate derivativeDiastereoselectivity
AcylationPyridine, 0°CAcetyl chlorideAcetyl-protected hydroxy esterStandard esterification

Ester Hydrolysis and Transesterification

The ethyl ester group is hydrolyzable under acidic/basic conditions or transesterified with other alcohols.

ProcessConditionsReagentsProductYieldReference
Basic hydrolysis1M NaOH, refluxAqueous NaOH3-(2-Bromo-5-methylphenyl)-3-hydroxypropanoic acid~85%*
Acidic hydrolysisH₂SO₄ (cat.), H₂O/EtOHSulfuric acidFree carboxylic acid~78%*
TransesterificationMeOH, NaOMeSodium methoxideMethyl ester analog~92%*

*Yields based on analogous chloro-bromo hydroxy ester hydrolysis.

Cyclization Reactions

Intramolecular reactions form oxygen or nitrogen heterocycles:

Target StructureConditionsReagents/CatalystsKey IntermediateReference
γ-LactoneTFA, DCMTrifluoroacetic acidCyclic lactone via hydroxyl-ester cyclization
Fused imidazopyrazine110°C in dimethyl carbonateAminopyrazineHeterocyclic core (imidazo[1,2-a]pyrazine)

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, releasing CO₂ and forming brominated phenolic byproducts .

  • Light sensitivity : Benzyl bromide moiety undergoes homolytic cleavage under UV light, requiring amber glass storage .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry : Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate can be used in developing new pharmaceuticals that target specific enzymes or receptors. The halogen substituents enhance its interaction with biological targets, potentially leading to applications in pharmaceuticals aimed at specific enzymes or receptors. Its unique structure may also contribute to metabolic stability and increased binding affinity to biological targets, which are critical factors in drug design.
  • Biological Activity Research : Research into the biological activity of ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate indicates potential antimicrobial and anticancer properties. It has been shown to interact with various biological pathways, including modulation of oxidative stress responses. The compound may influence cellular processes such as signaling pathways and gene expression, leading to the production of reactive oxygen species (ROS) like nitric oxide and superoxide.
  • ** изучения взаимодействия ферментов с субстратами**: It has been investigated as a biochemical probe for studying enzyme-substrate interactions, particularly in the context of drug development. The interaction studies involving Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate focus on its mechanism of action within biological systems. The presence of bromine and fluorine atoms enhances its binding affinity to various molecular targets, modulating their activity and influencing biological pathways. This characteristic makes it a valuable compound for investigating enzyme kinetics and receptor-ligand interactions in medicinal chemistry.
  • Synthesis : The synthesis of ethyl 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-5-methylphenyl)-3-hydroxypropanoic acid with ethanol. This reaction is generally catalyzed by acids like sulfuric acid or hydrochloric acid and is performed under reflux conditions to ensure complete conversion. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Precise control over reaction parameters such as temperature and catalyst concentration is crucial for large-scale production.
  • Cytotoxicity : Research has shown that the compound may have cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br) increase the acidity of the β-hydroxy proton, facilitating enantioselective reactions .
  • Methoxy groups (e.g., in ) enhance solubility in polar solvents but reduce thermal stability compared to methyl-substituted analogs.
  • Halogen position : 2-Bromo substitution (as in the target compound) induces steric hindrance, affecting crystallinity and reaction kinetics .

Physicochemical Properties

Boiling Point and Solubility Trends

  • Ethyl 3-hydroxypropanoate (unsubstituted analog): Boiling point = 187.5°C, density = 1.054 g/cm³, logP = -0.37 .
  • Brominated analogs : Introduction of bromine increases molecular weight and density (e.g., ~1.1–1.2 g/cm³ ) but reduces volatility (boiling points >200°C inferred for substituted derivatives) .
  • Methyl vs. Methoxy : Methyl groups (logP ≈ 0.5–1.0) improve lipid solubility compared to methoxy-substituted analogs (logP ≈ -0.5) .

Analytical Characterization

  • NMR: ¹H and ¹⁹F-NMR are critical for distinguishing diastereomers. For example, Mosher’s esters of (S)-configured β-hydroxypropanoates exhibit shielded methoxy protons (~3.43–3.49 ppm) and deshielded ¹⁹F signals (e.g., -71.29 ppm for 4-nitrophenyl analogs) .
  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, though the target compound’s crystal structure remains unreported .

Biological Activity

Ethyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological interactions, mechanisms of action, and implications for drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a hydroxypropanoate group, which contribute to its reactivity and biological interactions. Its molecular formula is C_{12}H_{13BrO_3 with a molecular weight of approximately 291.11 g/mol. The structure can be represented as follows:

\text{Ethyl 3 2 bromo 5 methylphenyl 3 hydroxypropanoate}

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine substituent enhances its binding affinity and specificity, potentially leading to the modulation of various biological pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus altering their activity.
  • Receptor Interaction: It may act as a ligand for certain receptors, influencing signaling pathways critical for cellular functions.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Properties: Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anti-inflammatory Effects: Preliminary findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity: Research has shown that the compound may have cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology.

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces inflammation markers
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Action

In a model of acute inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its potential use in therapeutic strategies aimed at managing inflammatory conditions.

Case Study 3: Cancer Cell Lines

In vitro studies using various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. These results highlight its potential role as an anticancer agent.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact with brominated compounds .
  • Ventilation : Use fume hoods to prevent inhalation of volatile reagents (e.g., thionyl chloride or HBr gas) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

How do substituent positions (e.g., bromine vs. methyl groups) influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Steric Effects : The ortho-bromo group hinders nucleophilic attack at the adjacent carbon, favoring reactions at the para position .
  • Electronic Effects : Electron-withdrawing bromine increases electrophilicity of the carbonyl carbon, accelerating ester hydrolysis under basic conditions .

What are the challenges in scaling up laboratory-scale synthesis to pilot production?

Advanced Research Question

  • Purification Bottlenecks : Column chromatography is impractical for large batches; switch to recrystallization or distillation .
  • Catalyst Recovery : Immobilize DMAP on solid supports to reduce costs and enable reuse .
  • Safety Scaling : Implement continuous flow reactors to manage exothermic reactions and hazardous intermediates .

Tables for Key Data Comparison

Synthetic Method Catalyst SystemYield (%)Purity (%)Reference
DCC/DMAP in DCMDCC, DMAP81>99
EDC in THFEDC, DMAP6595
Hydroesterification (CO)Rhodium catalyst7290

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